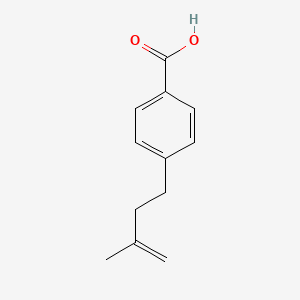

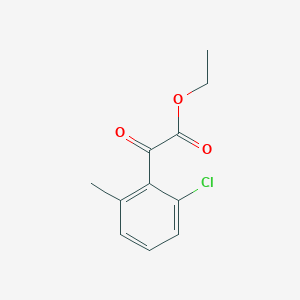

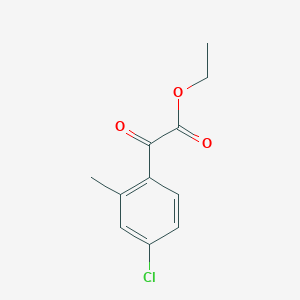

![molecular formula C14H15ClO3 B1323817 trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-64-2](/img/structure/B1323817.png)

trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

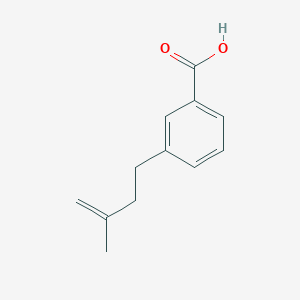

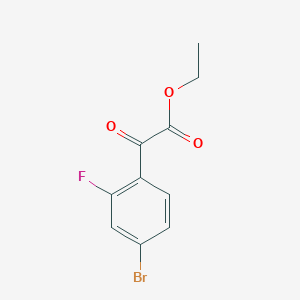

“trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-64-2, a molecular weight of 266.72, and its IUPAC name is (1R,2S)-2- (2- (4-chlorophenyl)-2-oxoethyl)cyclopentane-1-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15ClO3/c15-11-6-4-9 (5-7-11)13 (16)8-10-2-1-3-12 (10)14 (17)18/h4-7,10,12H,1-3,8H2, (H,17,18)/t10-,12+/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis

This compound has a molecular weight of 266.72 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Regioselective and Enantioselective Synthesis : The compound demonstrates potential in the synthesis of cyclic arylguanidine and urea derivatives, as seen in cycloaddition reactions of 2-vinylpyrrolidines with carbodiimides, achieving high stereoselectivity and yielding trans cyclic guanidine products (Zhou & Alper, 2004).

Potential Bio-isostere of Carboxylic Acid : The cyclopentane-1,2-dione unit, closely related to the subject compound, has been evaluated as a potential surrogate for the carboxylic acid functional group in drug design, particularly in thromboxane A2 prostanoid receptor antagonists (Ballatore et al., 2014).

Palladium-catalyzed Reactions : Its structural analog, cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane, is used in palladium-catalyzed cross-coupling reactions, demonstrating a significant influence of the ligand nature in these processes (Feuerstein et al., 2001).

Chemical Analysis and Reaction Mechanisms

Conformational Analysis : 1-Amino-2-phenylcyclopentane-1-carboxylic acid, a structurally similar compound, has been studied using DFT calculations to understand its intrinsic conformational preferences, providing insights into the behavior of cyclopentane ring-containing molecules (Casanovas et al., 2008).

Cis-Trans Isomerization : The compound's related cycloalkanecarboxylic acids undergo cis-trans isomerization under basic conditions, a reaction crucial in various synthetic pathways (Gyarmati et al., 2006).

Applications in Organic Synthesis

Synthesis of Stereosiomers : Techniques for the stereoselective synthesis of cyclopentane-1-carboxylate stereoisomers have been developed, highlighting the versatility of cyclopentane derivatives in creating complex organic structures (Urones et al., 2004).

Catalytic Efficiency in Organic Reactions : The structural analogues of the subject compound show efficiency in catalytic processes, such as coupling of heteroaryl bromides with arylboronic acids, demonstrating the utility of cyclopentane derivatives in facilitating organic reactions (Feuerstein et al., 2001).

Propriétés

IUPAC Name |

(1R,2S)-2-[2-(4-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClO3/c15-11-6-4-9(5-7-11)13(16)8-10-2-1-3-12(10)14(17)18/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJOJOHYZIMAGW-CMPLNLGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.